5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine
Description
Properties
Molecular Formula |
C20H18N4OS |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C20H18N4OS/c1-25-17-11-9-15(10-12-17)19-22-23-20(24(19)21)26-13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13,21H2,1H3 |
InChI Key |
DARGYPVPIRPKQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Methoxybenzoic Acid Hydrazide
-
Hydrazide Formation : React 4-methoxybenzoic acid with excess hydrazine hydrate in ethanol under reflux (6–8 hours) to form 4-methoxybenzoic acid hydrazide.
-
Thiosemicarbazide Intermediate : Treat the hydrazide with carbon disulfide (CS₂) in alkaline ethanol (KOH) to generate 4-methoxybenzoylthiosemicarbazide.
-
Cyclization : Heat the thiosemicarbazide in acidic conditions (HCl, 100–110°C) to yield 5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol (Intermediate A).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Intermediate A) | 70–85% | |
| Characterization | IR: 2560 cm⁻¹ (S-H stretch) | |
| ¹H NMR (DMSO-d₆): δ 7.8 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃) |
Introduction of the 4-Amino Group
The amine at position 4 is introduced via nucleophilic substitution or reductive amination.
Ammonolysis of 4-Chloro Intermediate
-
Chlorination : Treat Intermediate A with phosphorus oxychloride (POCl₃) at 80°C to form 4-chloro-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol.
-
Amination : React the chlorinated intermediate with aqueous ammonia (25% NH₃) at 60°C for 12 hours to yield 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol (Intermediate B).
Key Data :
Thioether Formation at Position 3
The naphthylmethylthio group is introduced via alkylation of the thiol in Intermediate B.
Alkylation with Naphthylmethyl Bromide
-
Deprotonation : Treat Intermediate B with sodium hydride (NaH) in dry DMF to generate the thiolate anion.
-
Alkylation : Add 1-(bromomethyl)naphthalene (1.2 equiv) and stir at room temperature for 6–8 hours.
-
Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 3:1) to yield 5-(4-methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–70% | |
| Melting Point | 182–184°C | – |
| ¹H NMR (CDCl₃) | δ 8.1–7.3 (m, 7H, naphthyl), 4.5 (s, 2H, SCH₂), 3.8 (s, 3H, OCH₃) | – |
| HRMS (ESI+) | [M+H]⁺ Calc.: 403.1345; Found: 403.1342 | – |
Alternative Routes and Optimization
Microwave-Assisted Synthesis (Adapted from )
Microwave irradiation reduces reaction times and improves yields:
-
Cyclization Step : 20 minutes at 150°C (vs. 6 hours conventionally).
-
Alkylation Step : 15 minutes at 100°C.
Solvent Effects
-
Polar Aprotic Solvents : DMF or DMSO enhance thiolate reactivity during alkylation.
-
Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions.
Challenges and Solutions
-
Regioselectivity : Use of bulky bases (e.g., DBU) minimizes over-alkylation at the amine.
-
Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.
-
Purification : Silica gel chromatography or recrystallization (ethanol/water) ensures high purity.
Analytical Characterization Summary
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The naphthylmethylthio group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and diselenide catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in the presence of bases such as potassium hydroxide (KOH) and solvents like DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield methoxyquinones, while substitution reactions can produce a variety of triazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role in medicinal chemistry as a scaffold for developing new therapeutic agents. Its triazole moiety is known for enhancing the pharmacological properties of drugs, particularly in antifungal and antibacterial applications.
Antifungal Activity
Research has indicated that derivatives of 1,2,4-triazole exhibit substantial antifungal activity. For instance, studies have synthesized various triazole derivatives that demonstrated effective antifungal properties against Candida species, outperforming traditional antifungal agents like fluconazole. The compound's structure allows for modifications that can enhance its efficacy against resistant fungal strains .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Candida albicans | ≤ 25 µg/mL |
| B | Rhodotorula mucilaginosa | ≤ 25 µg/mL |
| C | Geotrichum | Variable |
Anticancer Properties
The anticancer potential of 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine has been explored through various studies that focus on its cytotoxic effects against different cancer cell lines.
Synthesis and Characterization
The synthesis of 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves multi-step reactions starting from suitable precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
In Silico Studies
In silico evaluations have been conducted to predict the binding affinities of this compound with various biological targets. Molecular docking studies reveal that the triazole derivatives exhibit strong interactions with enzymes implicated in fungal and bacterial infections, supporting their development as potent therapeutic agents .
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methoxyphenyl and naphthylmethylthio groups can enhance its binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Structural Comparisons
Triazole derivatives vary widely in substituent patterns, which directly affect their properties. Below is a structural comparison with key analogs:
Key Observations :
- Hydrophobicity : The naphthyl group in the target compound increases lipophilicity compared to phenyl or methylphenyl substituents .
- Electronic Effects : Methoxy groups (electron-donating) vs. chlorine (electron-withdrawing) modulate reactivity and binding interactions .
- Biological Interactions : Thiadiazole-thio derivatives exhibit hydrogen-bonding capacity, while naphthyl groups favor membrane penetration .
Physicochemical Data :
*Predicted based on analogs in .
Crystallographic and Molecular Interactions
- Target Compound : Likely exhibits twisted triazole ring conformations and C–H⋯π interactions, as seen in similar structures (e.g., ’s pyrazole derivative) .
- 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one : Forms hydrogen-bonded sheets via –OH and –NH groups, contrasting with the target compound’s hydrophobic packing.
Biological Activity
The compound 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine (often referred to as compound 1 ) is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of compound 1, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The chemical structure of compound 1 can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 344.39 g/mol
The presence of the methoxyphenyl and naphthylmethylthio groups in its structure is believed to contribute to its biological activity.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial properties of triazole derivatives. Compound 1 has shown promising results in inhibiting various bacterial strains.
Case Studies
- Antibacterial Screening : A study conducted by Mohammed et al. (2021) evaluated the antibacterial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. Compound 1 exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as amoxicillin, indicating its potential as an effective antibacterial agent .
- Mechanism of Action : Molecular docking studies revealed that compound 1 interacts with bacterial DNA gyrase, an essential enzyme for bacterial replication. This interaction suggests a mechanism similar to that of fluoroquinolones, providing insights into its antibacterial efficacy .
Anti-inflammatory Activity
The anti-inflammatory properties of compound 1 have also been investigated, particularly in relation to cyclooxygenase (COX) inhibition.
Research Findings
- COX Inhibition : In vitro studies have shown that compound 1 inhibits COX-1 and COX-2 enzymes with IC values indicating significant anti-inflammatory potential. For instance, compounds derived from similar triazole structures demonstrated COX-2 inhibition comparable to celecoxib .
- Histopathological Studies : In vivo studies involving carrageenan-induced paw edema models revealed that compound 1 significantly reduced inflammation without causing gastric ulceration, a common side effect associated with traditional NSAIDs .
Anticancer Potential
Emerging research suggests that triazole derivatives may possess anticancer properties.
Preliminary Studies
- Cell Line Testing : Preliminary tests on various cancer cell lines indicated that compound 1 exhibits cytotoxic effects, particularly against breast cancer and leukemia cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Molecular Docking : Docking studies have suggested that compound 1 may bind effectively to targets involved in cancer progression, such as tubulin and topoisomerase II .
Comparative Biological Activity Table
Q & A
Q. Optimization Strategies :
| Parameter | Optimal Conditions | Evidence |
|---|---|---|
| Solvent | Methanol or DMF | |
| Temperature | 60–80°C for alkylation | |
| Base | NaOH (1.1 eq) | |
| Purification | Recrystallization (ethanol/water) |
Yield improvements (>75%) are achieved by slow addition of alkylating agents and inert atmosphere to prevent oxidation .
How can researchers confirm the structural integrity of 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine?
Basic Research Question
Key analytical techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for naphthyl protons (δ 7.2–8.5 ppm), methoxy group (δ 3.8 ppm), and triazole NH₂ (δ 5.1–5.5 ppm) .
- ¹³C NMR : Confirmation of thioether (C-S, ~40 ppm) and triazole carbons (~150 ppm) .
- Mass Spectrometry : ESI-MS in positive mode to observe [M+H]⁺, with exact mass matching theoretical values (e.g., m/z ~400) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, retention time ~12 min) .
What experimental strategies address contradictory reports on the biological activity of triazole derivatives with naphthylmethylthio substituents?
Advanced Research Question
Contradictions often arise from variations in substituent positions or assay conditions. Methodological solutions include:
- Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent IC₅₀ protocols) .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing naphthyl with phenyl) to isolate substituent effects .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like cytochrome P450 or kinases .
Example : A 2024 study resolved conflicting antifungal data by demonstrating that the ortho-substituted naphthyl group enhances membrane permeability compared to para-substituted analogs .
How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME assess logP (optimal 2–3), aqueous solubility, and blood-brain barrier penetration .
- Docking Studies : Identify key interactions (e.g., π-π stacking between naphthyl and enzyme aromatic residues) .
- QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., methoxy groups improve solubility but reduce logP) .
Case Study : Introducing a pyridine ring (as in ) improved metabolic stability by reducing CYP3A4-mediated oxidation .
What methodologies elucidate the stability of 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine under varying pH and temperature conditions?
Basic Research Question
-
Forced Degradation Studies :
Condition Degradation Pathway Analytical Method Acidic (pH 1.2) Hydrolysis of thioether HPLC-MS Alkaline (pH 9) Triazole ring decomposition TLC Heat (60°C) Oxidative dimerization ¹H NMR
Stabilization strategies include lyophilization (for long-term storage) and antioxidant additives (e.g., BHT) .
How do researchers differentiate between basic and advanced questions in triazole derivative research?
Q. Methodological Framework
| Aspect | Basic Research | Advanced Research |
|---|---|---|
| Synthesis | Optimizing reaction yield | Mechanistic studies (e.g., DFT) |
| Bioactivity | Screening against standard targets | Target-specific mode-of-action analysis |
| Data Analysis | Statistical significance (p < 0.05) | Multivariate regression for SAR |
What are the key challenges in scaling up the synthesis of 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine for preclinical studies?
Advanced Research Question
- Batch vs. Flow Chemistry : Transitioning from batch reactors (lab scale) to continuous flow systems reduces exothermic risks during alkylation .
- Purification : Replace column chromatography with solvent fractionation (e.g., ethyl acetate/hexane) .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., naphthylmethyl halide residuals < 10 ppm) .
How can contradictory cytotoxicity data between in vitro and in vivo models be reconciled?
Advanced Research Question
- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration) .
- Metabolite Identification : LC-MS/MS to detect inactive or toxic metabolites (e.g., sulfoxide derivatives) .
- 3D Tumor Models : Use spheroids or organoids to bridge the gap between monolayer cell assays and in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
